molecular formula C12H20BNO4 B7854040 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate

Cat. No.: B7854040
M. Wt: 253.10 g/mol
InChI Key: UZRFVZNCZBNWJM-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate is a specialized boronic acid derivative with a complex molecular structure. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate typically involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-ol with 6-methoxypyridin-3-ylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a suitable solvent, such as dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity of the final product. The use of continuous flow reactors and automated systems can help streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: In biological research, 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate is used in the study of enzyme inhibitors and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool for understanding biological processes.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs, particularly those targeting cancer and other diseases. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising candidate for drug discovery.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, which are commonly found in enzyme active sites. This interaction can inhibit enzyme activity, leading to the modulation of biological processes.

Molecular Targets and Pathways: The compound targets enzymes involved in various metabolic pathways, including those related to cell growth and proliferation. By inhibiting these enzymes, it can disrupt the normal functioning of cells, making it a potential candidate for therapeutic interventions.

Comparison with Similar Compounds

  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [2,2'-binaphthalen]-6-ylboronate: This compound is structurally similar but contains a different aromatic ring system.

  • Methyl 2-hydroxy-3-methylbutanoate: Another related compound with a similar hydroxy group but lacking the boronic acid moiety.

Uniqueness: 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate stands out due to its unique combination of hydroxy and boronic acid groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable complexes with biological targets makes it particularly valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(6-methoxypyridin-3-yl)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4/c1-11(2,15)12(3,4)18-13(16)9-6-7-10(17-5)14-8-9/h6-8,15-16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRFVZNCZBNWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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